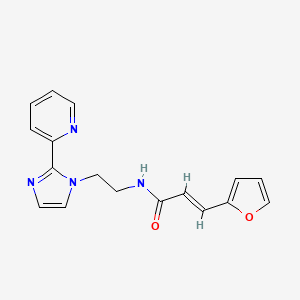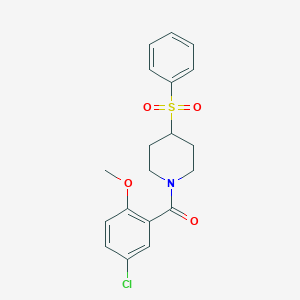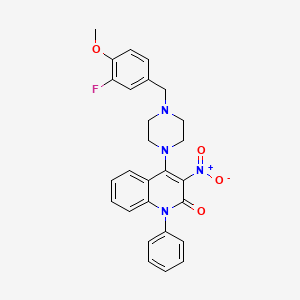
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthetic Reactions and Chemical Properties
- Amination Reactions and Quinone Chemistry : A study on quinones and quinone methides demonstrates a unique side-chain amination reaction involving morpholine, leading to the formation of morpholino derivatives and benzofurans, indicating its application in synthesizing novel organic compounds with potential biological activities (Jurd, 1978).
- Reactions in Alcoholic Media : The solubility of reaction products in alcoholic media was found to be a determining factor for the reaction pathway when 3-formylchromone reacts with cyclic secondary amines. This highlights its relevance in guiding the synthesis of chroman derivatives under different conditions (Korzhenko et al., 2019).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis route for Mannich bases of 4-hydroxyacetophenone reveals a novel and environmentally friendly methodology for producing mono- and disubstituted derivatives, showcasing the compound's utility in streamlining synthetic processes (Aljohani et al., 2019).
Structural and Molecular Insights
- X-ray Crystallography : Detailed structural analysis through X-ray crystallography of certain derivatives provides insights into their molecular geometry, showcasing the significance of intramolecular hydrogen bonding and π–π stack interactions. This knowledge is crucial for understanding the compound's behavior and potential applications in material science and pharmacology (Dinçer et al., 2005).
Pharmacological and Biological Studies
- Antimicrobial and Anticancer Potential : Various derivatives have been investigated for their antimicrobial and anticancer activities. Studies on mono- and dinuclear Ni(II) complexes constructed from ligands related to the compound reveal their potential in antimicrobial and anticancer applications, underscoring the chemical's relevance in developing new therapeutic agents (Chai et al., 2017).
Catalysis and Material Science
- Catalytic Applications : Research into catalytic enantioselective synthesis of morpholinones demonstrates the compound's utility in producing chiral morpholinone derivatives, essential for pharmaceutical synthesis and material science applications (He et al., 2021).
Propriétés
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-19-5-3-2-4-14(19)12-18(23)15-6-7-17(22)16(20(15)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHDTLYNHPFIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)
![2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)
![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)



![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)
![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)
